3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst.
Introduction of the sulfonyl group: This step involves the reaction of the quinoline derivative with 3-chlorobenzenesulfonyl chloride under basic conditions.
Final modifications: The diethylamino and methylphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and diethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
7-(diethylamino)-6-fluoroquinoline: Shares the quinoline core and fluorine atom.
1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one: Similar structure but lacks the sulfonyl and diethylamino groups.
Uniqueness
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClFN2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-11-7-10-20(28)13-21)17-31(24)16-19-9-6-8-18(3)12-19/h6-15,17H,4-5,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLHNLAQOWGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC(=C4)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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